molecular formula C9H15N3O3S B7118700 N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide

N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide

Cat. No.: B7118700
M. Wt: 245.30 g/mol
InChI Key: WETTZLZIZPHUGA-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide is a synthetic organic compound characterized by a cyclobutyl ring substituted with a hydroxymethyl group, linked to a methylimidazole ring, and further functionalized with a sulfonamide group

Properties

IUPAC Name

N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-12-4-9(10-6-12)16(14,15)11-8-2-7(3-8)5-13/h4,6-8,11,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETTZLZIZPHUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation, often using formaldehyde and a base.

    Synthesis of the Methylimidazole Ring: The methylimidazole ring is synthesized separately, often starting from glyoxal, ammonia, and methylamine.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride or organolithium compounds are often employed.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or enzyme inhibitor.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-carboxamide
  • N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-thiol
  • N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-phosphate

Uniqueness

Compared to similar compounds, N-[3-(hydroxymethyl)cyclobutyl]-1-methylimidazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.

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